molecular formula C24H21N5O3S B11422290 3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11422290
M. Wt: 459.5 g/mol
InChI Key: HHOGHBFVCPTSQD-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Sulfonylation: Introduction of the 2,5-dimethylbenzenesulfonyl group is usually done using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the amine or sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products can include sulfoxides or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,5-Dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes.

    Biological Research: The compound is used to study cellular pathways and mechanisms due to its interaction with various biological targets.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain pathways, leading to the desired biological effect. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-ones: These compounds share a similar quinazoline core structure but differ in their substituents.

    Triazoloquinazolines: Compounds with similar triazole and quinazoline structures but different functional groups.

Uniqueness

3-(2,5-Dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C24H21N5O3S

Molecular Weight

459.5 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C24H21N5O3S/c1-15-8-9-16(2)21(14-15)33(30,31)24-23-26-22(25-17-10-12-18(32-3)13-11-17)19-6-4-5-7-20(19)29(23)28-27-24/h4-14H,1-3H3,(H,25,26)

InChI Key

HHOGHBFVCPTSQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)OC

Origin of Product

United States

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